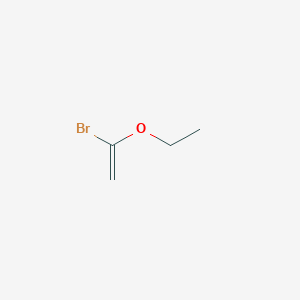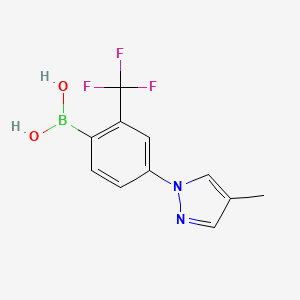
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a guanidino group on the side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The guanidino group can be introduced by reacting the protected lysine with a guanidinating reagent such as O-methylisourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Deprotected amino acid.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is used as a building block for the synthesis of peptides and proteins. Its protected amino group allows for selective reactions at other functional groups.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. The guanidino group is particularly useful for investigating interactions with arginine-binding proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The guanidino group can enhance binding affinity to certain biological targets, making it a valuable scaffold for drug design.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with negatively charged residues in proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-arginine: Similar in structure due to the presence of a guanidino group.
Nα-benzyloxycarbonyl-L-lysine: Similar due to the benzyloxycarbonyl-protected amino group.
Uniqueness
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is unique in that it combines both the benzyloxycarbonyl protection and the guanidino functionality. This dual functionality allows for selective reactions and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H22N4O4 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18) |
Clave InChI |
KTPKIMJAZDFELN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


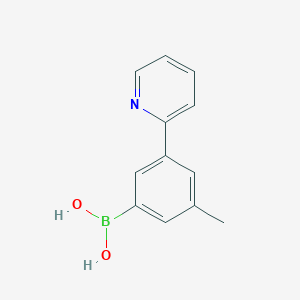

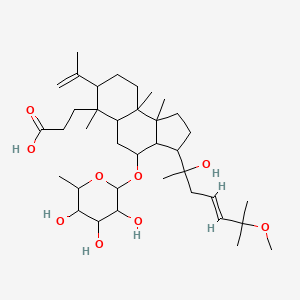
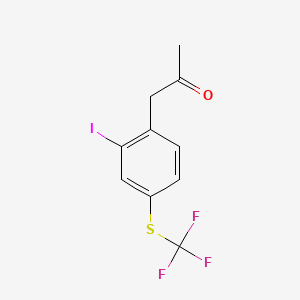
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
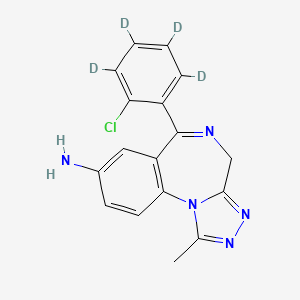

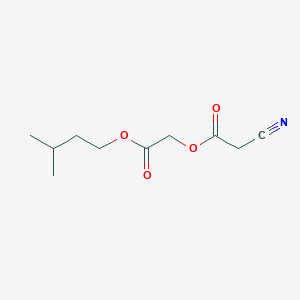
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
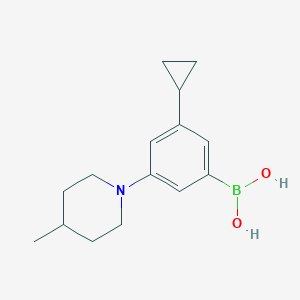
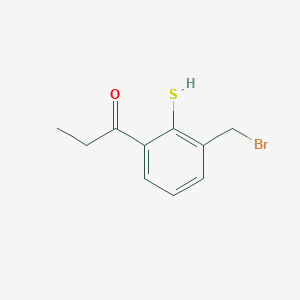
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
